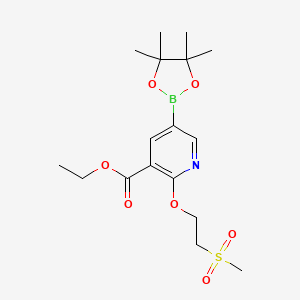
Ethyl 2-(2-(methylsulfonyl)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-(methylsulfonyl)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a nicotinate moiety, a methylsulfonyl group, and a dioxaborolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(methylsulfonyl)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Nicotinate Core: The nicotinate core can be synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation reactions using reagents such as methylsulfonyl chloride.
Attachment of the Dioxaborolan Ring: The dioxaborolan ring is attached through a boronation reaction, often using boronic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(methylsulfonyl)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(2-(methylsulfonyl)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(methylsulfonyl)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to elicit specific biological responses.
Altering Cellular Processes: Affecting cellular processes such as signal transduction, gene expression, and protein synthesis.
Comparison with Similar Compounds
Ethyl 2-(2-(methylsulfonyl)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate can be compared with other similar compounds, such as:
Ethyl 2-(2-(methylsulfonyl)ethoxy)-5-bromonicotinate: Similar structure but with a bromine atom instead of the dioxaborolan ring.
Ethyl 2-(2-(methylsulfonyl)ethoxy)-5-chloronicotinate: Similar structure but with a chlorine atom instead of the dioxaborolan ring.
Properties
Molecular Formula |
C17H26BNO7S |
|---|---|
Molecular Weight |
399.3 g/mol |
IUPAC Name |
ethyl 2-(2-methylsulfonylethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C17H26BNO7S/c1-7-23-15(20)13-10-12(18-25-16(2,3)17(4,5)26-18)11-19-14(13)24-8-9-27(6,21)22/h10-11H,7-9H2,1-6H3 |
InChI Key |
MBIQMZFNHJRXDX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCCS(=O)(=O)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


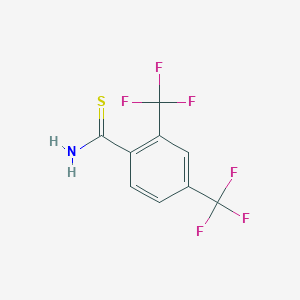
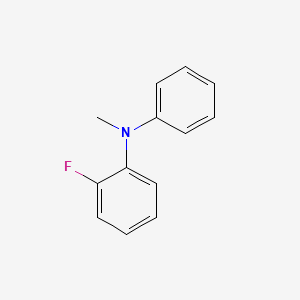
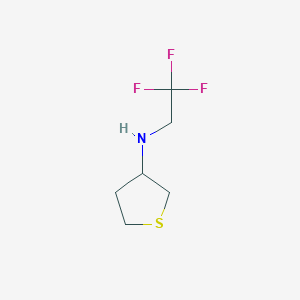
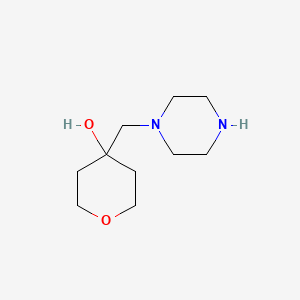
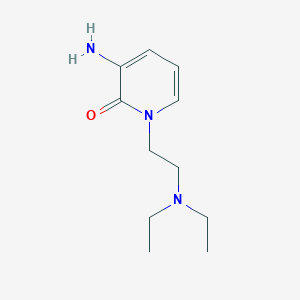
![2',2'-Difluorohexahydro-1H-spiro[cyclopenta[c]pyrrole-4,1'-cyclopropane] hydrochloride](/img/structure/B13344002.png)
![Rel-(1R,2S,4R)-bicyclo[2.2.2]oct-5-en-2-ol](/img/structure/B13344009.png)
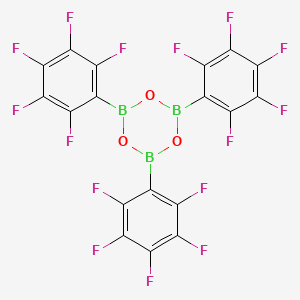
![4-Chloro-2-(2-methoxyethyl)thieno[2,3-d]pyrimidine](/img/structure/B13344022.png)
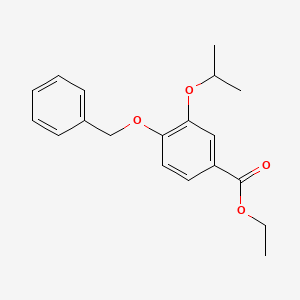
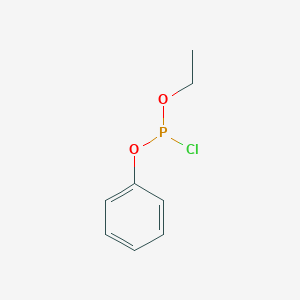
![6-Bromo-2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole](/img/structure/B13344031.png)
![Oxazolo[4,5-c]pyridin-7-amine](/img/structure/B13344037.png)
![8-Bromo-4,5-dihydro-6H-benzo[f]imidazo[1,5-a][1,4]diazepin-6-one](/img/structure/B13344051.png)
